molecular formula C13H7Cl2NO B8763588 Benzonitrile, 2-(3,4-dichlorophenoxy)- CAS No. 99902-85-9

Benzonitrile, 2-(3,4-dichlorophenoxy)-

Cat. No.: B8763588
CAS No.: 99902-85-9
M. Wt: 264.10 g/mol
InChI Key: RUHGJWKIGJKQEW-UHFFFAOYSA-N
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Description

The compound "Benzonitrile, 2-(3,4-dichlorophenoxy)-" is a benzonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position of the benzene ring. This structure combines the electron-withdrawing nitrile group with the halogenated phenoxy moiety, which may confer unique physicochemical and biological properties. The closest analogs include:

  • Benzonitrile, 2-(3,4-dichlorophenoxy)-5-nitro- (CAS 78940-62-2), which adds a nitro group at the 5-position .
  • 2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8), an isomer with dichloro substitution at the 2,4-positions .

This article focuses on structural and functional comparisons with these and other related compounds.

Properties

CAS No.

99902-85-9

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)benzonitrile

InChI

InChI=1S/C13H7Cl2NO/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7H

InChI Key

RUHGJWKIGJKQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of structurally similar benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Pattern
Benzonitrile, 2-(3,4-dichlorophenoxy)-5-nitro- 78940-62-2 C₁₃H₆Cl₂N₂O₃ 309.11 3,4-dichlorophenoxy, 5-nitro
2-(2,4-Dichlorophenoxy)benzonitrile 175136-80-8 C₁₃H₇Cl₂NO 264.11 2,4-dichlorophenoxy
4-(4-Chloro-3-methylphenoxy)benzonitrile 24789-55-7 C₁₄H₁₀ClNO 243.69 4-chloro-3-methylphenoxy
2-Chloro-6-(phenylmethoxy)benzonitrile 92161-40-5 C₁₄H₁₀ClNO 243.69 2-chloro, 6-benzyloxy
3-(3-Chloro-5-methoxyphenoxy)benzonitrile 920035-44-5 C₁₄H₁₀ClNO₂ 259.69 3-chloro-5-methoxyphenoxy

Key Observations :

Substituent Position and Electronic Effects: The 3,4-dichlorophenoxy group (CAS 78940-62-2) introduces strong electron-withdrawing effects due to two chlorine atoms, while the nitro group further enhances reactivity . In contrast, the 2,4-dichlorophenoxy analog (CAS 175136-80-8) exhibits steric and electronic differences due to altered chlorine positions .

Molecular Weight and Functional Groups: The nitro-substituted derivative (CAS 78940-62-2) has the highest molecular weight (309.11 g/mol) due to the nitro group, while non-nitro analogs (e.g., CAS 175136-80-8) are lighter (264.11 g/mol) . Chlorine atoms contribute significantly to molecular weight, as seen in CAS 24789-55-7 and 92161-40-5, which share identical formulas but differ in substituent arrangement .

Physicochemical and Spectral Data

  • Infrared (IR) Spectroscopy :
    • For analogs like 2-(4-methylphenyl)benzonitrile (NIST data), characteristic peaks for nitrile (C≡N stretch ~2240 cm⁻¹) and aromatic C-Cl stretches (~600–800 cm⁻¹) are observed .
  • Mass Spectrometry :
    • Chlorine isotopic patterns (e.g., ³⁵Cl and ³⁷Cl) dominate in compounds like CAS 175136-80-8, aiding structural confirmation .

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